An In-depth Technical Guide to (2,5-Difluoropyridin-4-yl)boronic acid: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (2,5-Difluoropyridin-4-yl)boronic acid: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Difluoropyridin-4-yl)boronic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of the difluoropyridine motif can impart unique electronic properties, enhance metabolic stability, and modulate the binding affinity of target molecules, making it a valuable reagent in the synthesis of novel pharmaceuticals and functional materials.[1] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (2,5-Difluoropyridin-4-yl)boronic acid.
Core Chemical Properties
A summary of the key chemical and physical properties of (2,5-Difluoropyridin-4-yl)boronic acid is presented below. It is important to note that this compound may exist in equilibrium with its cyclic anhydride form, a trimeric boroxine.
| Property | Value | Source |
| Molecular Formula | C₅H₄BF₂NO₂ | [3] |
| Molecular Weight | 158.9 g/mol | [3] |
| CAS Number | 1263375-23-0 | [3][4][5][] |
| Appearance | Off-white to light beige solid (typical for similar boronic acids) | |
| Melting Point | Data not available; similar fluorinated arylboronic acids melt in the range of 105-110 °C. | |
| Boiling Point | 302.7 ± 42.0 °C at 760 mmHg (Predicted for pinacol ester) | [1] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO). Qualitative data for similar compounds suggests solubility in ethers and ketones, and low solubility in hydrocarbons.[2] | |
| pKa | Data not available | |
| Purity | Typically ≥95% | [3] |
Synthesis of (2,5-Difluoropyridin-4-yl)boronic acid
A robust method for the synthesis of (2,5-Difluoropyridin-4-yl)boronic acid involves the ortho-lithiation of a suitable difluoropyridine precursor followed by reaction with a borate ester and subsequent acidic workup. The following protocol is adapted from established procedures for the synthesis of analogous fluorinated pyridineboronic acids.[7]
Experimental Protocol: Synthesis via Lithiation-Borylation
Materials:
-
2,5-Difluoropyridine
-
Lithium diisopropylamide (LDA)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
Hydrochloric acid (3N HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, and standard glassware for inert atmosphere reactions
-
Magnetic stirrer and cooling bath (e.g., dry ice/acetone)
Procedure:
-
Lithiation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-difluoropyridine in a mixture of anhydrous toluene and THF (4:1).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the reaction mixture, add triisopropyl borate dropwise, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 3N HCl until the pH is acidic (pH ≈ 2).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (2,5-Difluoropyridin-4-yl)boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Synthetic workflow for (2,5-Difluoropyridin-4-yl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (2,5-Difluoropyridin-4-yl)boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl and heteroaryl structures.[1][2] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
(2,5-Difluoropyridin-4-yl)boronic acid (1.2-1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk tube, combine the aryl/heteroaryl halide, (2,5-Difluoropyridin-4-yl)boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.
Caption: Logical relationship in a Suzuki-Miyaura coupling reaction.
Biological and Medicinal Chemistry Context
While specific biological activities of (2,5-Difluoropyridin-4-yl)boronic acid have not been extensively reported, the structural motifs it provides are of high interest in drug discovery.
-
Pyridine Derivatives: The pyridine ring is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and antitumor effects.[][9][10]
-
Boronic Acids in Medicinal Chemistry: Boronic acids are known to act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[11][12][13] The most notable example is the proteasome inhibitor Bortezomib, a boronic acid-containing drug used in cancer therapy.[13]
-
Fluorination in Drug Design: The incorporation of fluorine atoms, as in the 2,5-difluoro substitution pattern, is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[11][14]
Given these characteristics, (2,5-Difluoropyridin-4-yl)boronic acid serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly as enzyme inhibitors in areas such as oncology and infectious diseases.
References
- 1. 2,5-Difluoropyridine-4-boronic acid, pinacol estser [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. synchem.de [synchem.de]
- 4. echemi.com [echemi.com]
- 5. (2,5-Difluoropyridin-4-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
